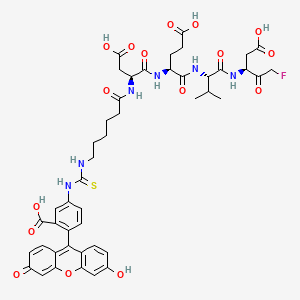
Fitc-C6-devd-fmk
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fitc-C6-devd-fmk is a fluorescently labeled caspase-3 inhibitor used primarily for detecting active caspase-3 in mammalian cells undergoing apoptosis. Caspase-3 is a proteolytic enzyme that plays a crucial role in the process of programmed cell death, or apoptosis. The compound is cell-permeable, non-toxic, and irreversibly binds to activated caspase-3, making it a valuable tool in apoptosis research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Fitc-C6-devd-fmk is synthesized by conjugating a fluorescent label, fluorescein isothiocyanate (FITC), to a peptide sequence, Asp-Glu-Val-Asp (DEVD), which is specific for caspase-3. The synthesis involves the following steps:
Peptide Synthesis: The DEVD peptide is synthesized using solid-phase peptide synthesis (SPPS) techniques.
Conjugation: The peptide is then conjugated to FITC through a thiourea linkage, forming the final compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers for SPPS and large-scale conjugation reactors for the FITC labeling. The final product is purified using high-performance liquid chromatography (HPLC) and lyophilized for storage .
Analyse Des Réactions Chimiques
Types of Reactions
Fitc-C6-devd-fmk primarily undergoes binding reactions with active caspase-3. The compound does not participate in typical chemical reactions like oxidation, reduction, or substitution due to its specific design for biological applications .
Common Reagents and Conditions
Reagents: Dimethyl sulfoxide (DMSO) is commonly used to dissolve this compound for biological assays.
Conditions: The compound is typically used in cell culture conditions at 37°C with 5% CO2
Major Products
The major product of the reaction between this compound and active caspase-3 is a fluorescently labeled caspase-3 complex, which can be detected using flow cytometry or fluorescence microscopy .
Applications De Recherche Scientifique
Fitc-C6-devd-fmk has a wide range of applications in scientific research:
Chemistry: Used as a probe to study the kinetics of caspase-3 activity.
Biology: Employed in apoptosis assays to quantify the number of apoptotic cells in a sample.
Medicine: Utilized in cancer research to screen for potential caspase-3 inhibitors.
Industry: Applied in the development of diagnostic kits for detecting apoptosis in clinical samples .
Mécanisme D'action
Fitc-C6-devd-fmk exerts its effects by irreversibly binding to the active site of caspase-3. The DEVD peptide sequence is recognized and cleaved by caspase-3, allowing the FITC label to covalently attach to the enzyme. This binding inhibits the proteolytic activity of caspase-3 and allows for its detection through fluorescence-based methods .
Comparaison Avec Des Composés Similaires
Similar Compounds
Z-DEVD-FMK: Another caspase-3 inhibitor with a similar peptide sequence but without the fluorescent label.
FITC-VAD-FMK: A pan-caspase inhibitor that targets multiple caspases, not just caspase-3
Uniqueness
Fitc-C6-devd-fmk is unique due to its specific targeting of caspase-3 and its fluorescent labeling, which allows for easy detection and quantification of apoptotic cells. This makes it a valuable tool in both basic research and clinical applications .
Propriétés
Formule moléculaire |
C46H51FN6O16S |
|---|---|
Poids moléculaire |
995.0 g/mol |
Nom IUPAC |
5-[[6-[[(2S)-3-carboxy-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-1-carboxy-4-fluoro-3-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-6-oxohexyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C46H51FN6O16S/c1-22(2)41(44(66)52-31(19-38(60)61)33(56)21-47)53-42(64)30(13-14-37(58)59)51-43(65)32(20-39(62)63)50-36(57)6-4-3-5-15-48-46(70)49-23-7-10-26(29(16-23)45(67)68)40-27-11-8-24(54)17-34(27)69-35-18-25(55)9-12-28(35)40/h7-12,16-18,22,30-32,41,54H,3-6,13-15,19-21H2,1-2H3,(H,50,57)(H,51,65)(H,52,66)(H,53,64)(H,58,59)(H,60,61)(H,62,63)(H,67,68)(H2,48,49,70)/t30-,31-,32-,41-/m0/s1 |
Clé InChI |
WILVKHYULNRJOL-HAQCWMSVSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CF)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCCCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O |
SMILES canonique |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Lys5,MeLeu9,Nle10]Neurokinin A(4-10)](/img/structure/B12399192.png)
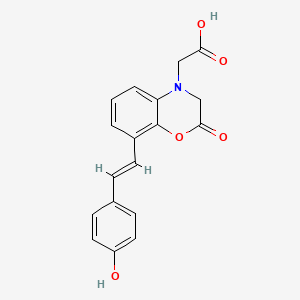
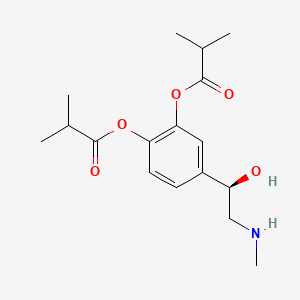
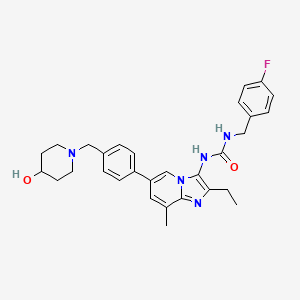
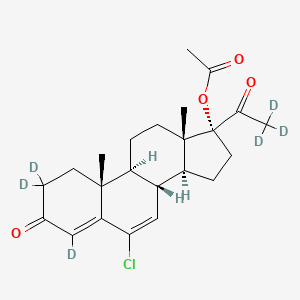
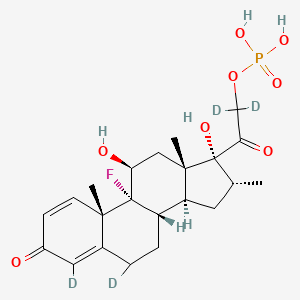

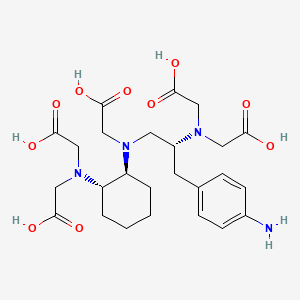

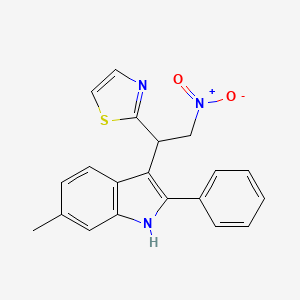
![(1R,5R,6S,13S,21R)-5,13-bis(4-hydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B12399264.png)



